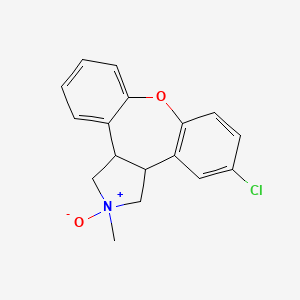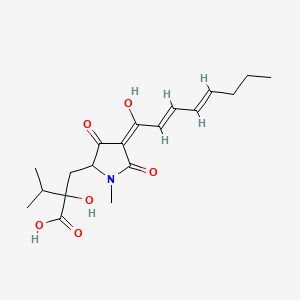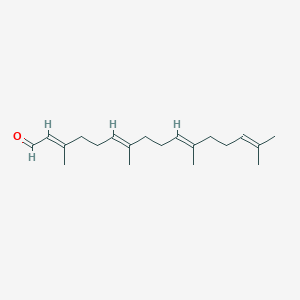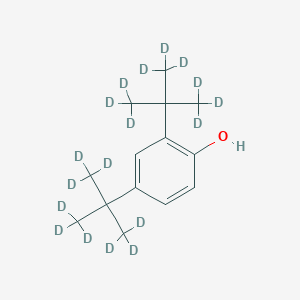
Cinnamyl-3,4-Dihydroxy-α-Cyanocinnamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
CDC's synthesis involves complex chemical reactions, including esterification and catalytic processes. For example, Poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] was synthesized through solution esterification and melt transesterification processes, showcasing a method for creating polymers with significant molecular weight and varying glass transition temperatures (Stenger-Smith et al., 1991). Furthermore, asymmetric synthesis of α-chiral dihydrocinnamates demonstrated the production of optically active dihydrocinnamate derivatives, highlighting advanced techniques in synthesizing this compound with specific chiral properties (Hashimoto et al., 2007).
Molecular Structure Analysis
The molecular structure of CDC and its complexes has been extensively analyzed using spectroscopic methods. The structure determination of a complex of cinnamycin (a related compound) with lysophosphatidylethanolamine using 1H-NMR illustrated the detailed molecular interaction and the formation of a hydrophobic pocket crucial for binding to specific ligands (Hosoda et al., 1996).
Chemical Reactions and Properties
CDC has been shown to be a potent inhibitor of 5-Lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory and allergic responses. This inhibition suggests CDC's potential in therapeutic applications related to inflammation and allergies (Pergola et al., 2011).
Physical Properties Analysis
The physical properties of CDC derivatives have been explored, particularly in the context of synthesis and material science. For instance, the synthesis of poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] revealed its amorphous nature with specific glass transition temperatures, indicating its potential application in polymer science (Stenger-Smith et al., 1991).
Chemical Properties Analysis
The chemical properties of CDC and related compounds have been studied, with findings indicating their role as potent inhibitors in various biological processes. For example, CDC's efficacy in inhibiting lipoxygenase enzymes suggests a significant potential in medical and pharmacological applications (Pergola et al., 2011). Additionally, derivatives of cinnamic acid, such as CDC, have been found to interact with mitochondrial aldehyde dehydrogenase, further illustrating the compound's broad chemical properties and potential applications (Poole et al., 1993).
Wissenschaftliche Forschungsanwendungen
Inhibitor der 5-Lipoxygenase
CDC ist ein potenter Inhibitor der 5-Lipoxygenase (5-LO), einem Enzym, das die Umwandlung von Arachidonsäure in Leukotriene katalysiert {svg_1}. Es hat einen IC50-Wert von 15 nM, was seine starke inhibitorische Wirkung zeigt {svg_2}.
Selektivität gegenüber 12-LO und 15-LO
CDC zeigt Selektivität für 5-LO gegenüber 12-LO und 15-LO mit IC50-Werten von 500 bzw. 300 nM {svg_3}. Dies deutet darauf hin, dass CDC in der Forschung zur spezifischen Inhibition von 5-LO eingesetzt werden könnte.
Inhibition der 5-LO-Produktbildung
CDC hemmt die 5-LO-Produktbildung, die durch den Kalzium-Ionenophor A23187 in isolierten menschlichen polymorphkernigen Leukozyten (PMN), Monozyten und Vollblut induziert wird {svg_4}. Dies zeigt sein potenzielles Einsatzgebiet in der Forschung zu Entzündungsreaktionen und Immunfunktionen.
Potenzieller Einsatz in der Schockforschung
In vivo erhöht CDC das Überleben in einem Mausmodell für tödlichen Schock, der durch den Plättchen-aktivierenden Faktor (PAF) induziert wird {svg_5}. Dies deutet darauf hin, dass CDC in der Forschung zu Schock und anderen schweren Entzündungszuständen eingesetzt werden könnte.
Reduktion von Leukotrienspiegeln
CDC reduziert die Pleuraspiegel von Leukotrien B4 (LTB4) in einem Rattenmodell der Karragenan-induzierten Pleuritis {svg_6}. Dies zeigt sein potenzielles Einsatzgebiet in der Forschung zu Atemwegsentzündungen und anderen Zuständen, die mit erhöhten Leukotrienspiegeln verbunden sind.
Potenzieller Einsatz in der Forschung zu Typ-1-Diabetes mellitus
CDC wurde als potenziell für die Forschung zu Typ-1-Diabetes mellitus identifiziert {svg_7} {svg_8} {svg_9}. Dies deutet darauf hin, dass CDC in der Forschung zu Stoffwechselerkrankungen und Autoimmunerkrankungen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
Zukünftige Richtungen
CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO), and it has been shown to be a potent and direct inhibitor of 5-LO . This suggests that CDC could have potential applications in the treatment of conditions related to these enzymes. Further development of CDC as a lead compound is encouraged .
Eigenschaften
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYFEJMJXGPGN-UYHGDYIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132465-11-3 |
Source


|
| Record name | 132465-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)





![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)